molecular formula C10H19N3O B11731760 (3-ethoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine

(3-ethoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11731760
M. Wt: 197.28 g/mol
InChI Key: OXICCSSNIVGODJ-UHFFFAOYSA-N
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Description

(3-ethoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that features a combination of an ethoxypropyl group and a pyrazolylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 3-ethoxypropylamine with 1-methyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually performed in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-ethoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxypropyl group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Halides, thiols; reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with various functional groups.

Scientific Research Applications

(3-ethoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-ethoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (3-ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • (3-ethoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • (3-ethoxypropyl)[(1-methyl-1H-pyrazol-2-yl)methyl]amine

Uniqueness

(3-ethoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

3-ethoxy-N-[(1-methylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H19N3O/c1-3-14-8-4-6-11-9-10-5-7-13(2)12-10/h5,7,11H,3-4,6,8-9H2,1-2H3

InChI Key

OXICCSSNIVGODJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=NN(C=C1)C

Origin of Product

United States

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